![molecular formula C25H27N7O4S B2844285 2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide CAS No. 958548-79-3](/img/structure/B2844285.png)
2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C25H27N7O4S and its molecular weight is 521.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Derivative Formation
The chemical compound , due to its complex structure, has potential applications in the synthesis of novel heterocyclic compounds, which are crucial in medicinal chemistry for their biological activities. Research has shown the synthesis of various derivatives from related compound structures, demonstrating their versatility in creating novel molecules with potential pharmacological uses. For example, novel 2-methylsulfanyl-4H-[1,2,4]triazolo[1,5-a]quinazolin-5-one derivatives have been synthesized using dimethyl-n-cyanoimidodithiocarbonate and 2-hydrazinobenzoic acid, highlighting the compound's role in synthesizing heterocyclic compounds that could have various scientific applications (Al-Salahi & Geffken, 2011).
Structural and Vibrational Properties Analysis
The structural and vibrational properties of similar compounds have been thoroughly analyzed using techniques like X-ray diffraction and DFT calculations. Such studies are fundamental for understanding the physical and chemical behaviors of these compounds, which is crucial for their application in drug design and other fields of chemistry. The detailed analysis of 4-(furan-2-ylmethyl)-1-(thiomorpholinomethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one provides insights into the molecular interactions and stability of these compounds, facilitating their application in developing new materials or drugs (Sun et al., 2021).
Antibacterial and Antifungal Activity
Some derivatives of the compound family have shown significant antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents. The synthesis of new pyrazoline and pyrazole derivatives from similar compound structures and their evaluation against various microorganisms underscore the relevance of these compounds in medicinal chemistry and pharmaceutical research (Hassan, 2013).
Insecticidal Assessment
Innovative heterocycles incorporating similar structural motifs have been assessed for insecticidal activity against pests like the cotton leafworm, demonstrating the compound's potential utility in agricultural science. The synthesis of these heterocycles and their evaluation as insecticidal agents highlight their potential application in developing new pest control strategies, which is critical for enhancing crop protection and food production (Fadda et al., 2017).
Fungicidal Activity
Compounds synthesized from similar structures have shown fungicidal activity, indicating potential applications in combating fungal diseases. The development of novel triazoloquinazolines and triazinoquinazolines with fungicidal properties underscores the importance of these compounds in agricultural science and fungus-related disease management (El-Telbani et al., 2007).
特性
IUPAC Name |
2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N7O4S/c1-15-10-16(2)31(29-15)8-7-22-28-24-18-11-20(34-3)21(35-4)12-19(18)27-25(32(24)30-22)37-14-23(33)26-13-17-6-5-9-36-17/h5-6,9-12H,7-8,13-14H2,1-4H3,(H,26,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQFSUYRMKTZNRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCC2=NN3C(=N2)C4=CC(=C(C=C4N=C3SCC(=O)NCC5=CC=CO5)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N7O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2844203.png)
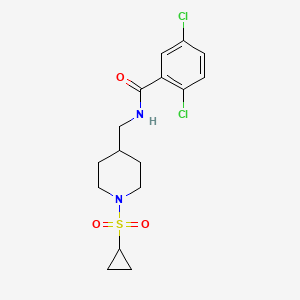

![ethyl 6-[(4-methoxyphenyl)sulfonyl]-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-2-carboxylate](/img/structure/B2844209.png)
![3,3,3-Trifluoro-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]propan-1-one](/img/structure/B2844210.png)
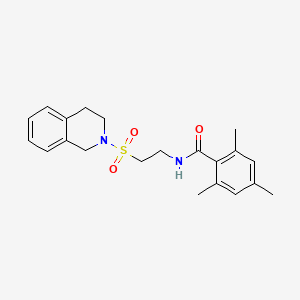
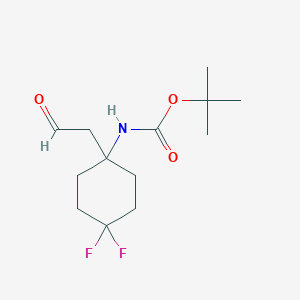
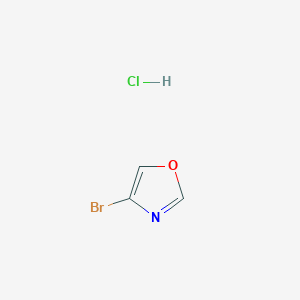
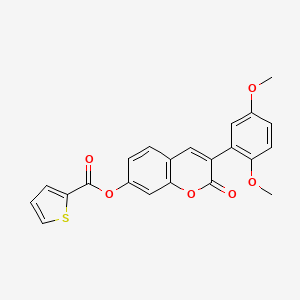
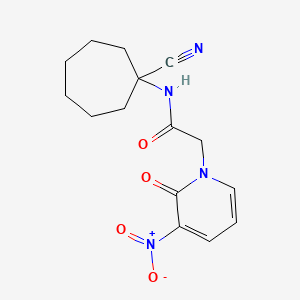

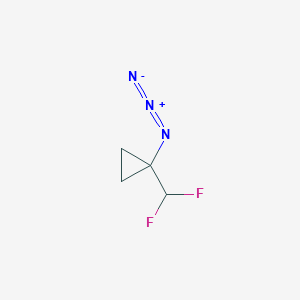
![8-{[4-(5-Chloro-2-methylphenyl)piperazinyl]methyl}-3-methyl-7-(naphthylmethyl)-1,3,7-trihydropurine-2,6-dione](/img/no-structure.png)
![3-[(4-Cyclopropylidenepiperidin-1-yl)methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2844225.png)